molecular formula C10H15N B1295359 4-Isopropylbenzylamine CAS No. 4395-73-7

4-Isopropylbenzylamine

Cat. No.: B1295359
CAS No.: 4395-73-7
M. Wt: 149.23 g/mol
InChI Key: YQSHYGCCYVPRDI-UHFFFAOYSA-N
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Description

4-Isopropylbenzylamine (CAS 4395-73-7), with the molecular formula C10H15N and a molecular weight of 149.23 g/mol, is an organic compound classified as a primary amine . Its structure features a benzylamine core substituted with an isopropyl group at the para -position of the benzene ring, which significantly influences its lipophilicity and steric profile, making it a versatile building block in chemical synthesis . This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research and development. Substituted benzylamines like this compound are recognized as essential precursors for a diverse range of biologically active compounds . It has been identified as a useful synthetic intermediate in the production of certain antidepressants and antihistamines, underscoring its value in medicinal chemistry for constructing novel chemical entities . A common and efficient method for synthesizing this and related benzylamine compounds is reductive amination . This process typically involves the reaction of 4-isopropylbenzaldehyde (cuminaldehyde) with an ammonia source, forming an imine intermediate that is subsequently reduced to the final primary amine . The process can be optimized using various catalytic systems, such as sodium borohydride or catalytic hydrogenation with catalysts like palladium on carbon . It is critically important to note that this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. This product is offered as a chemical intermediate for use in controlled laboratory settings by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylphenyl)methanamine
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InChI

InChI=1S/C10H15N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQSHYGCCYVPRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70195997
Record name Benzylamine, p-isopropyl-
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Molecular Weight

149.23 g/mol
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CAS No.

4395-73-7
Record name Benzylamine, p-isopropyl-
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Record name 4395-73-7
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Record name Benzylamine, p-isopropyl-
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Record name 4-Isopropylbenzylamine
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Chemical Reactivity and Transformation Studies of 4 Isopropylbenzylamine

Amine Functional Group Reactivity

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling a variety of reactions such as alkylation and acylation.

As a primary amine, 4-isopropylbenzylamine readily acts as a nucleophile, participating in reactions where it attacks electron-deficient centers to form new carbon-nitrogen bonds. bloomtechz.com This nucleophilic character is central to its use in alkylation reactions. A primary method for the N-alkylation of amines is reductive amination. bloomtechz.comunimi.it In this two-step, one-pot process, this compound reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate. This intermediate is not isolated but is subsequently reduced in situ to yield a more substituted amine. bloomtechz.compatsnap.com

Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). bloomtechz.combloomtechz.com The choice of reducing agent and reaction conditions can be tuned to optimize the yield and selectivity of the desired N-alkylated product. bloomtechz.com For instance, reductive amination of benzyl (B1604629) alcohol with isopropylamine (B41738) has been effectively carried out using gold nanoparticles supported on nickel oxide as a catalyst. unimi.itresearchgate.net

Direct alkylation with alkyl halides is another pathway, though it can be less selective than reductive amination and may lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. bloomtechz.comunimi.it

The nucleophilic nature of this compound allows for its straightforward conversion into secondary and tertiary amine derivatives. These reactions are fundamental in building more complex molecular architectures for various applications, including active pharmaceutical ingredients (APIs). bloomtechz.combloomtechz.com

Secondary Amines: Reaction of this compound with one equivalent of an alkylating agent, such as an alkyl halide, or through reductive amination with an aldehyde or ketone, leads to the formation of N-substituted secondary amines. bloomtechz.comunimi.it For example, the reductive amination of benzylamine (B48309) with acetone (B3395972) yields N-isopropylbenzylamine. guidechem.com Similarly, reacting this compound with an aldehyde like benzaldehyde (B42025) would yield a secondary amine.

Tertiary Amines: Further alkylation of the resulting secondary amine yields a tertiary amine. This can be achieved by using an excess of the alkylating agent or by performing a second, distinct alkylation or reductive amination step. bloomtechz.combloomtechz.com

The synthesis of these derivatives is a cornerstone of its utility as a chemical intermediate. cymitquimica.com

Table 1: Representative Methods for N-Alkylation of Benzylamines

Reaction TypeAmineCarbonyl/HalideCatalyst/ReagentProduct TypeRef.
Reductive AminationBenzylamineAcetoneNaBH(OAc)₃ / Acetic AcidSecondary Amine guidechem.com
Reductive AminationBenzyl AlcoholIsopropylamineAu/NiOSecondary Amine unimi.itresearchgate.net
Direct AlkylationBenzylamineIsopropyl HalideBaseSecondary Amine patsnap.comquora.com

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions involving the amine group. bloomtechz.com The isopropyl group and the aminomethyl group are both activating, ortho-, para-directing groups. With the para-position (C4) occupied by the isopropyl group, electrophilic attack is directed primarily to the ortho positions (C2 and C6) relative to the aminomethyl group.

A common strategy to achieve selective aromatic substitution is to first protect the reactive amine functionality. A patent describing the synthesis of related compounds outlines a process where an N-alkyl benzylamine is first acetylated using acetic anhydride (B1165640). google.com This forms an amide, which deactivates the nitrogen and protects it from oxidation or unwanted side reactions.

Following protection, an electrophilic substitution like nitration can be carried out. google.com Using a nitrating agent such as nitrosonitric acid at low temperatures (-10 to 5 °C) introduces a nitro group onto the aromatic ring, yielding the 4-nitro derivative. google.com Subsequent hydrolysis of the acetyl group under acidic or basic conditions regenerates the amine functionality, affording the aromatic-functionalized product. google.com The resulting nitro-substituted compound can then undergo further transformations, such as reduction of the nitro group to an amine, providing a route to di-amino substituted benzene derivatives. google.com

Studies on the nitration of related compounds like 4-isopropyltoluene show that ipso-substitution, where the isopropyl group itself is replaced by the nitro group (nitrodeisopropylation), can be a significant competing pathway, particularly in strong acidic conditions. rsc.org

Oxidative and Reductive Transformation Pathways

This compound can undergo both oxidation and reduction, transforming the aminomethyl moiety or substituents on the aromatic ring.

The oxidation of primary and secondary benzylamines to the corresponding imines is a well-established transformation. sciengine.comorganic-chemistry.org Various catalytic systems have been developed to achieve this conversion efficiently and selectively, often using environmentally benign oxidants like atmospheric oxygen. nih.govacs.org

Catalytic Systems for Benzylamine Oxidation:

Gold/Copper Oxide: A binary system of gold on carbon (Au/C) and copper(II) oxide (CuO) has been shown to be highly effective for the aerobic oxidation of benzylamines to imines with high yields. nih.govacs.org

Metal-Free Catalysts: Nitrogen-doped graphite (B72142) oxide has been employed as a metal-free catalyst for benzylamine oxidation, forming an imine intermediate. sciengine.com

Photocatalysis: Fullerenes like C₇₀ can act as efficient photocatalysts for the oxidation of secondary benzylamines to imines under visible light, a process that involves reactive oxygen species. organic-chemistry.org

Electrocatalysis: Anaerobic electrocatalytic oxidation of benzylamine to the coupled imine product can be achieved using ferrocene-based redox mediators, which prevents electrode fouling and reduces side reactions like hydrolysis. nih.gov

Under these conditions, this compound would be oxidized to N-(4-isopropylbenzylidene)-4-isopropylaniline through the dimerization of the intermediate imine.

Reductive pathways can target either the aromatic ring substituents or the benzylic C-N bond itself. A key reductive transformation is the reduction of a nitro group that has been introduced onto the aromatic ring (as described in Sec. 3.2). Catalytic hydrogenation using catalysts like Raney Nickel can selectively reduce the nitro group to a primary amine, providing access to aminobenzylamine derivatives. google.com Under more forcing conditions, catalytic hydrogenation (e.g., H₂, Pd/C) can lead to hydrogenolysis, which involves the cleavage of the benzylic carbon-nitrogen bond. google.com

Acetylation and Related Acylation Reactions

As a primary amine, this compound readily undergoes acylation reactions with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. bloomtechz.comcymitquimica.com The most common of these is acetylation, typically performed with acetic anhydride or acetyl chloride. google.comresearchgate.net

This reaction is often used as a means to protect the amine group during other synthetic transformations, such as the electrophilic substitution of the aromatic ring. google.com In a typical procedure, this compound would be treated with acetic anhydride, sometimes in the presence of a base or with acetic acid as a solvent, to yield N-(4-isopropylbenzyl)acetamide. google.com The reaction is generally high-yielding and proceeds under mild conditions. This transformation is a fundamental tool for manipulating the reactivity of this compound in multi-step syntheses. google.com

Table 2: Summary of Key Transformations of this compound

TransformationReagents/CatalystProduct ClassSection Ref.
N-AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary/Tertiary Amine3.1.1, 3.1.2
Aromatic Nitration1. Acetic Anhydride (protection) 2. HNO₃/H₂SO₄ 3. H₃O⁺ (deprotection)Nitro-substituted Benzylamine3.2
OxidationO₂, Au/C-CuO catalystImine3.3
N-AcetylationAcetic AnhydrideAmide3.4

Derivatives, Analogues, and Advanced Structural Modifications of 4 Isopropylbenzylamine

Synthesis and Characterization of Substituted 4-Isopropylbenzylamine Analogues

The synthesis of substituted this compound analogues involves a variety of chemical strategies to introduce new functional groups to the core structure. These substitutions can alter the molecule's steric and electronic properties, leading to new derivatives for specific applications.

A primary method for creating analogues is through substitution on the aromatic ring. For instance, a chloro-substituted analogue, 4-chloro-α-isopropylbenzylamine, has been synthesized. google.com The synthesis begins with α-p-chlorophenylisopropionyl chloride, which is converted to α-p-chlorophenylisovaleramide. google.com This amide then undergoes a Hoffman degradation reaction, using sodium metal and methanol (B129727) instead of the traditional sodium hydroxide (B78521) and water, to yield the final 4-chloro-α-isopropylbenzylamine product. google.com

Another approach involves modifying the amine group to create more complex structures. For example, a series of piperazine (B1678402) analogues have been synthesized and characterized. researchgate.net In one pathway, the synthesis involves the acylation of 4-phenylpiperazine or 4-cyclohexylpiperazine. researchgate.net More structurally diverse analogues can be created by forming a 4-substituted piperazine ring through the alkylation of the primary amino group of cyclohexane-derived amino alcohols. researchgate.net

Furthermore, the this compound moiety can be incorporated into larger, more complex molecular frameworks. In the synthesis of makaluvamine analogues, which possess a tricyclic pyrroloiminoquinone core, 7-(4-isopropylbenzylamino)-3,4-dihydro-pyrrolo[4,3,2-de]quinolin-8(1H)-one was prepared. mdpi.com This was achieved by treating a known tricyclic pyrroloiminoquinone compound with this compound in methanol. mdpi.com

The characterization of these new analogues involves standard analytical techniques. For 4-chloro-α-isopropylbenzylamine, elemental analysis of its hydrochloride salt was performed to confirm its composition. google.com

Table 1: Synthesis of Substituted this compound Analogues

Analogue NameStarting Material(s)Key Synthesis StepRef
4-chloro-α-isopropylbenzylamineα-p-chloroisovaleramideHoffman degradation using Na/CH3OH google.com
Piperazine Analogues4-phenylpiperazine, 4-cyclohexylpiperazineAcylation researchgate.net
7-(4-Isopropylbenzylamino)-3,4-dihydro-pyrrolo[4,3,2-de]quinolin-8(1H)-oneTricyclic pyrroloiminoquinone, this compoundNucleophilic substitution mdpi.com

Chiral Forms and Enantioselective Synthesis Pathways

The presence of a stereocenter, typically at the α-carbon adjacent to the amino group, allows for the existence of chiral forms (enantiomers) of this compound derivatives. The synthesis of enantiomerically pure or enriched forms is of significant interest, and several methodologies have been developed to achieve this. These methods include classical resolution of racemic mixtures and asymmetric synthesis.

Reductive amination is a powerful and widely used methodology for synthesizing chiral amines in high yields and enantioselectivity. d-nb.info This two-step strategy typically starts from a prochiral carbonyl compound and can be adapted for asymmetric synthesis to produce specific enantiomers. d-nb.info

A common approach to obtaining optically active amines is the resolution of a racemic mixture. This involves using a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated. A patented process describes the resolution of racemic 4-chloro-α-isopropylbenzylamine using aspartic acid as the resolving agent. google.com Similarly, racemic α-isopropylbenzylamine has been resolved using (+)-Phencyphos as the resolving agent, which forms a diastereomer complex that can be separated. google.com The separation of diastereomers is a well-established technique for isolating enantiomers from a racemic mixture. google.com

N-isopropylbenzylamine itself has shown potential as a chiral auxiliary in asymmetric synthesis. bloomtechz.com It can be reacted with aldehydes or ketones to form chiral imines or enamines. bloomtechz.com These intermediates can then undergo stereoselective reactions, where the steric bulk of the isopropyl group helps to direct the approach of reagents, thereby controlling the stereochemical outcome. bloomtechz.com Another application as a chiral auxiliary is in the resolution of racemic carboxylic acids, where it forms diastereomeric salts, allowing for the separation of the acid's enantiomers through crystallization. bloomtechz.com

Table 2: Enantioselective Synthesis and Resolution Pathways

Target Compound/MixtureMethodChiral Agent/AuxiliaryKey PrincipleRef
Chiral Amines (General)Asymmetric Reductive AminationChiral catalyst/auxiliaryStereoselective reduction of an imine intermediate d-nb.info
(R)-4-chloro-α-isopropylbenzylamineResolutionAspartic AcidFormation and separation of diastereomeric salts google.com
rac-α-isopropylbenzylamineResolution(+)-PhencyphosFormation and separation of a diastereomer complex google.com
Optically Active Carbonyls/AcidsAsymmetric Synthesis/ResolutionN-IsopropylbenzylamineUse as a chiral auxiliary to form diastereomeric intermediates or salts bloomtechz.com

Design and Synthesis of Structurally Complex Derivatives

The this compound framework is a valuable building block for the design and synthesis of structurally complex molecules, particularly in the context of medicinal chemistry. By incorporating this moiety into larger and more intricate structures, researchers can develop compounds with highly specific biological activities.

One notable example is the development of melanocortin-4 receptor (MC4R) antagonists. researchgate.net A series of 2-piperazine-α-isopropylbenzylamine derivatives were synthesized and characterized for this purpose. researchgate.net A key design strategy involved attaching an amino acid to the benzylamine (B48309) core, which significantly increased the binding affinity and selectivity for the MC4R. researchgate.net This demonstrates how the this compound structure can be elaborated into more complex peptide-like molecules to achieve desired pharmacological profiles. researchgate.net

In another example, the this compound group was integrated into the complex tricyclic framework of makaluvamine analogues. mdpi.com The synthesis started from a known tricyclic pyrroloiminoquinone compound, which was then treated with various amine derivatives, including this compound, to produce the final aminated products. mdpi.com This multi-step synthesis highlights the use of this compound as a key substituent to modulate the properties of a complex heterocyclic system. mdpi.com The synthesis of these complex structures often requires multi-step procedures, starting with a core scaffold that is subsequently functionalized. For the makaluvamine analogs, the process involved an initial nucleophilic substitution followed by a deprotection step to yield the final compounds. mdpi.com

These examples underscore the versatility of this compound as a starting point or intermediate for constructing sophisticated molecules with potential therapeutic applications. The benzyl-(4-isopropyl-benzyl)-amine (B1331994) structure itself is considered a building block for synthesizing more complex organic molecules. smolecule.comontosight.ai

Table 3: Examples of Structurally Complex Derivatives

Derivative ClassCore StructureSynthetic StrategyPurpose/ApplicationRef
MC4R Antagonists2-piperazine-α-isopropylbenzylamineAttachment of amino acids to the benzylamineTo increase binding affinity and selectivity for the melanocortin-4 receptor researchgate.net
Makaluvamine AnaloguesTricyclic pyrroloiminoquinoneNucleophilic substitution with this compound followed by deprotectionTo create analogues of a complex natural product for biological evaluation mdpi.com

Applications in Medicinal Chemistry and Drug Discovery Featuring 4 Isopropylbenzylamine Motifs

Utilization as a Synthetic Intermediate for Pharmaceutical Compoundsbloomtechz.combloomtechz.com

4-Isopropylbenzylamine's utility as a synthetic intermediate is a cornerstone of its application in the pharmaceutical sector. bloomtechz.com Its molecular framework, which combines a benzyl (B1604629) group with an isopropyl-substituted amine, provides a versatile scaffold for the construction of more elaborate molecules. bloomtechz.combloomtechz.com The reactivity of the amine group is particularly significant, allowing it to readily participate in a variety of chemical transformations that are fundamental to the synthesis of pharmaceutical agents. bloomtechz.com

An Active Pharmaceutical Ingredient (API) is the component of a pharmaceutical drug that produces the intended health effects. nih.govresearchgate.net this compound has been identified as a precursor in the production of certain APIs. bloomtechz.comnih.gov Its role as a building block enables the synthesis of bioactive molecules with specific pharmacological activities. bloomtechz.com The compound's structure can be incorporated into the final API, forming a crucial part of its chemical identity and therapeutic function.

Table 1: Examples of Therapeutic Areas Involving Intermediates like this compound

Therapeutic AreaRole of IntermediatePotential Outcome
AnalgesicsForms part of the core structure of the active molecule.Development of new pain-relieving medications.
AntihistaminesIncorporated to modulate receptor binding.Creation of novel treatments for allergic reactions.
AntidepressantsServes as a foundational scaffold for synthesis.Synthesis of new compounds for mental health disorders.

Exploration as a Pharmacophore in Novel Drug Designbloomtechz.com

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. d-nb.info The molecular structure of this compound possesses features that allow it to be considered as a potential pharmacophore in the design of new drugs. bloomtechz.com The specific arrangement of its aromatic ring, the nitrogen atom, and the isopropyl group can be a key element for recognition and binding at a receptor or enzyme active site. Medicinal chemists can use this pharmacophoric pattern as a starting point for the design and synthesis of novel compounds with desired biological activities.

Structural Analogue Research in Drug Impurity Studiesnih.govnih.govcaymanchem.com

In the context of pharmaceutical sciences, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance. ijprajournal.com Due to its structural similarity to certain controlled substances, this compound has been a subject of research in drug impurity studies. nih.govnih.gov It is a structural isomer of methamphetamine, sharing the same chemical formula and molar mass. nih.gov This resemblance has led to its use as an adulterant or mimic in illicitly manufactured substances. nih.govnih.govcaymanchem.com Consequently, the analytical and forensic chemistry fields have developed methods to detect and quantify this compound in seized samples to assess the purity and safety of such materials. caymanchem.com

Table 2: Structural Comparison of this compound and Methamphetamine

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural Features
This compoundC10H15N149.24Benzyl group, primary amine, isopropyl group
MethamphetamineC10H15N149.24Phenyl group, secondary amine, methyl group

Catalytic and Coordination Chemistry Involving 4 Isopropylbenzylamine

4-Isopropylbenzylamine as a Ligand in Metal Complexes

The nitrogen atom of this compound possesses a lone pair of electrons, making it a suitable Lewis base for coordination to metal centers. This characteristic allows it to act as a ligand in the formation of various metal complexes, influencing their structure, stability, and reactivity.

Design and Synthesis of Coordination Compounds

The synthesis of coordination compounds involving this compound has been demonstrated through its reaction with organometallic precursors. A notable example is the formation of a dimeric amido magnesium complex, [CpMg(N(iPr)(CH2Ph))]2. This compound was synthesized by reacting [CpMgMe(Et2O)]2 with N-isopropylbenzylamine in diethyl ether, resulting in a colorless crystalline solid. The structural assignment of this complex was confirmed by spectral and analytical data, as well as by X-ray crystallography. The solid-state structure reveals a dimeric nature with a central Mg2N2 core.

CompoundStarting MaterialsSolventYield
[CpMg(N(iPr)(CH2Ph))]2[CpMgMe(Et2O)]2 and N-isopropylbenzylamineDiethyl ether62%

Role in Specific Catalytic Systems (e.g., Schiff Base-Copper(II) Complexes)

While direct examples of Schiff bases derived from this compound in copper(II) complexes are not extensively documented in the reviewed literature, the broader class of Schiff base-copper(II) complexes is well-studied for its catalytic prowess. These complexes are known to catalyze a variety of organic transformations, including oxidation reactions. The general structure of a Schiff base ligand, formed by the condensation of a primary amine with an aldehyde or ketone, allows for the creation of a diverse library of ligands with tunable steric and electronic properties.

A hypothetical Schiff base ligand derived from this compound could be synthesized by reacting it with a suitable aldehyde, such as salicylaldehyde. The resulting ligand would be capable of coordinating with copper(II) ions to form a complex. The isopropyl group on the benzylamine (B48309) moiety would introduce specific steric bulk around the metal center, which could influence the substrate selectivity and catalytic activity of the resulting complex. Such complexes are often investigated for their potential as catalysts in the oxidation of alcohols and other organic substrates. The electronic properties of the ligand, influenced by the benzyl (B1604629) ring, would also play a crucial role in the redox chemistry of the copper center.

Adduct Formation and Implications for Material Science (e.g., Chemical Vapor Deposition)

This compound can form stable adducts with metal complexes, which has significant implications for materials science, particularly in the field of chemical vapor deposition (CVD). CVD is a process used to produce high-purity solid materials, and the properties of the precursor compounds are critical. An example of such an adduct is the magnesocene adduct, Cp2Mg(NH(iPr)(CH2Ph)). This adduct can be formed by the treatment of magnesocene (Cp2Mg) with N-isopropylbenzylamine.

A study on the volatility of related magnesium complexes found that while some sublimed without change, the sublimation of [CpMg(N(iPr)(CH2Ph))]2 afforded the magnesocene adduct Cp2Mg(NH(iPr)(CH2Ph)). This transformation highlights the stability of the adduct and its potential as a precursor for CVD processes. The volatility and decomposition pathways of such adducts are key factors in their suitability for depositing thin films of magnesium-containing materials.

This compound-Derived Organocatalysts and Biocatalysts

Beyond its role as a ligand in metal complexes, this compound serves as a scaffold for the development of purely organic catalysts (organocatalysts) and has potential applications in biocatalysis.

Development of Bifunctional Amine-Boronic Acid Catalysts for Amide Formation

A significant application of a derivative of this compound is in the development of bifunctional organocatalysts for the direct formation of amides from carboxylic acids and amines. Specifically, N,N-di-isopropylbenzylamine-2-boronic acid has been synthesized and evaluated for this purpose. sciencedaily.combioengineer.org This catalyst operates through a bifunctional mechanism where the amine and boronic acid moieties work in concert to activate the substrates.

Research has shown that the electronic properties of the catalyst can be tuned by introducing substituents on the aromatic ring. sciencedaily.combioengineer.org For instance, the addition of an electron-withdrawing group can increase the reactivity of the catalyst, leading to improved performance in direct amide formation under ambient conditions. Conversely, an electron-donating group can decrease the catalyst's reactivity. sciencedaily.combioengineer.org Design of Experiments (DoE) studies have been employed to identify the optimal reaction conditions for these types of catalysts, with the parent N,N-di-isopropylbenzylamine-2-boronic acid showing the best performance at a 5 mol% loading and under higher dilution conditions. sciencedaily.combioengineer.org

Catalyst DerivativeEffect of Substituent on Reactivity
3-fluoro-N,N-di-isopropylbenzylamine-2-boronic acidIncreased
3-methoxy-N,N-di-isopropylbenzylamine-2-boronic acidDecreased
5-trifluoromethyl-N,N-di-isopropylbenzylamine-2-boronic acidIncreased

Chiral Catalysts Derived from this compound

The development of chiral catalysts is paramount for asymmetric synthesis, which is crucial in the pharmaceutical industry for producing enantiomerically pure drugs. While specific examples of chiral catalysts directly derived from this compound were not prominent in the reviewed literature, the general principles of chiral catalyst design suggest its potential as a precursor.

Chiral amines are a well-established class of organocatalysts. scirp.org The chirality can be introduced at the carbon atom adjacent to the nitrogen or by incorporating a chiral scaffold. For this compound, a potential strategy to create a chiral catalyst would be to introduce a chiral center at the benzylic position. This could be achieved through asymmetric synthesis or resolution of a racemic mixture.

Alternatively, the amine could be functionalized with a chiral auxiliary. For example, derivatives of aminomethyl oxazoline (B21484) are known to be effective ligands in asymmetric catalysis. bioengineer.org By analogy, a chiral oxazoline moiety could potentially be appended to the this compound framework to create a novel chiral ligand for metal-catalyzed asymmetric reactions. The isopropyl group would provide a distinct steric environment that could influence the enantioselectivity of the catalyzed transformation. The development of such chiral catalysts derived from this compound represents a potential area for future research in asymmetric catalysis.

Advanced Analytical Methodologies for 4 Isopropylbenzylamine Characterization and Quantification

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-isopropylbenzylamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C, providing information on the connectivity and spatial relationship of atoms.

For this compound, ¹H NMR spectroscopy can confirm the presence and ratio of all hydrogen atoms. The integration of the signal peaks corresponds directly to the number of protons, making it a primary method for quantitative analysis without the need for identical reference standards. The predicted chemical shifts (δ) and splitting patterns for this compound provide a unique fingerprint for its identification.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, from the methyl groups of the isopropyl moiety to the distinct carbons of the para-substituted benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
NucleusAssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
¹H-NH₂~1.5-2.0Singlet (broad)2H
Ar-CH₂-N~3.8Singlet2H
Ar-CH(CH₃)₂~2.9Septet1H
Ar-CH(CH₃)₂~1.2Doublet6H
Aromatic (Ar-H)~7.1-7.3AA'BB' System (two doublets)4H
¹³CAr-CH(CH₃)₂~24.0--
Ar-CH(CH₃)₂~33.8--
Ar-CH₂-N~46.0--
Aromatic (Ar-C)~126.5--
Aromatic (Ar-C)~127.5--
Aromatic (Ar-C, substituted)~139.0, ~147.0--

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of specific functional groups, making IR an excellent tool for qualitative analysis. The gas-phase IR spectrum for this compound from the NIST database confirms the presence of its key structural features. nist.gov The primary amine (-NH₂) group is identified by characteristic N-H stretching vibrations. The distinction between sp³-hybridized C-H bonds in the isopropyl and benzyl (B1604629) groups and sp²-hybridized C-H bonds on the aromatic ring is also clearly visible.

Table 2: Characteristic Infrared Absorption Bands for this compound. nist.gov
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400, ~3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3050-3020C-H StretchAromatic C-H
~2960-2870C-H StretchAliphatic C-H (isopropyl, methylene)
~1610, ~1515C=C StretchAromatic Ring
~1600N-H Bend (scissoring)Primary Amine (-NH₂)
~830C-H Bend (out-of-plane)1,4-Disubstituted (para) Benzene

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., ESI-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for determining the molecular weight and elucidating the structure through controlled fragmentation.

For this compound (molar mass 149.23 g/mol ), ESI in positive ion mode will generate a protonated molecular ion [M+H]⁺ at an m/z of approximately 150. semanticscholar.orgresearchgate.net Subsequent fragmentation (MS/MS) of this precursor ion provides structural information. The fragmentation of its structural isomer, N-isopropylbenzylamine, has been studied and shows characteristic losses. semanticscholar.orgresearchgate.net A primary fragmentation pathway for this compound would involve benzylic cleavage, leading to the formation of highly stable carbocations.

Table 3: Predicted ESI-MS/MS Fragments for this compound.
m/zProposed IonProposed Structure/Origin
150[M+H]⁺Protonated molecular ion
134[M-NH₂]⁺Loss of the amino group
107[M-C₃H₆]⁺Loss of propene from the isopropyl group
91[C₇H₇]⁺Tropylium ion, from cleavage and rearrangement of the benzyl group

Advanced Chromatographic Separation Methods

Chromatography is essential for separating this compound from impurities, reactants, or other components in a mixture, enabling accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is highly effective for analyzing compounds like this compound.

Studies focused on separating the structural isomer N-isopropylbenzylamine from related compounds have established robust HPLC methods that are directly applicable to this compound. semanticscholar.orgresearchgate.net These methods demonstrate excellent separation efficiency and are compatible with mass spectrometry detectors (LC-MS) for definitive identification. semanticscholar.org

Table 4: Typical HPLC Parameters for this compound Analysis. semanticscholar.org
ParameterCondition
ColumnAgilent Poroshell 120 SB-C18 (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile PhaseIsocratic elution with Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (e.g., 80:20 v/v)
Flow Rate0.40 mL/min
Column Temperature40 °C
DetectorUV (e.g., 220 nm) or Mass Spectrometer (ESI+)
Injection Volume5-20 µL

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds. The compound is vaporized and travels through a capillary column, separating from other components based on boiling point and interaction with the stationary phase. The retention index is a standardized measure of a compound's elution time, which aids in its identification. The NIST Chemistry WebBook reports a specific retention index for p-isopropylbenzylamine, confirming its suitability for GC analysis. nist.gov GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Table 5: Gas Chromatography Parameters and Retention Data for this compound.
ParameterValue/Condition
Kovats Retention Index1246.9 (Non-polar column, OV-1) nist.gov
ColumnCapillary, e.g., DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier GasHelium, constant flow (e.g., 1 mL/min)
InjectionSplit mode (e.g., 50:1), 280 °C
Oven ProgramInitial 90 °C (1 min), ramp at 30 °C/min to 150 °C (hold 2 min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of high-performance liquid chromatography (HPLC) indispensable for the separation of enantiomers—mirror-image stereoisomers of a chiral molecule. eijppr.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). eijppr.com The assessment of enantiomeric purity is critical as different enantiomers of a compound can exhibit distinct pharmacological activities or toxicities. eijppr.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com

Common CSPs used for the separation of chiral amines and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, and macrocyclic antibiotics. eijppr.comchromatographyonline.com Polysaccharide-based CSPs are particularly versatile and can be used under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. eijppr.com

The composition of the mobile phase, including the organic modifier (e.g., isopropanol (B130326), ethanol) and additives (e.g., acids or bases), is optimized to achieve the best resolution between the enantiomers. researchgate.netnih.gov For basic compounds like this compound, acidic additives may be used to improve peak shape and resolution, while basic additives can be employed to prevent strong interactions with the stationary phase. researchgate.net The choice of mobile phase and CSP is crucial and often requires methodical development to achieve baseline separation.

Below is a table representing a typical set of parameters for the chiral HPLC analysis of a compound like this compound.

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column (CSP) Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm

Integrated Analytical Platforms for Comprehensive Analysis

Integrated analytical platforms, often called hyphenated techniques, combine two or more analytical methods to achieve a more comprehensive analysis than any single technique could provide. nih.govsaspublishers.com This approach involves coupling a separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govchemijournal.com The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used platform for the definitive identification and quantification of organic molecules in complex mixtures. semanticscholar.orgiosrjournals.org

For the comprehensive analysis of this compound, an LC-MS/MS system offers unparalleled sensitivity and specificity. semanticscholar.org The LC component first separates the target analyte from impurities and matrix components. The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate gas-phase ions from the analyte molecules. researchgate.net

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. In a tandem mass spectrometry (MS/MS) setup, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a unique pattern of product ions. semanticscholar.orgiosrjournals.org This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. The technique is often operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. semanticscholar.org This integrated approach avoids potential misidentification with structural isomers, such as N-isopropylbenzylamine, which may have the same molecular weight but different fragmentation patterns or chromatographic retention times. semanticscholar.orgresearchgate.net

The table below outlines a representative configuration for an integrated LC-MS/MS platform for the analysis of this compound. semanticscholar.orgresearchgate.net

ComponentParameter/Specification
Separation System Ultra-High-Performance Liquid Chromatography (UHPLC)
Analytical Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan/Product ion scan for identification
Ion Source Temperature 550°C
Ionspray Voltage 5500 V

Computational and Theoretical Chemistry Studies on 4 Isopropylbenzylamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 4-isopropylbenzylamine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to calculate the molecule's geometry and electronic properties in its ground state. globalresearchonline.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.comnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. multidisciplinaryjournals.com A smaller gap suggests higher reactivity.

Electron density-based local reactivity descriptors, such as Fukui functions, can be calculated to identify specific atomic sites susceptible to nucleophilic or electrophilic attack. globalresearchonline.net For this compound, this would pinpoint the most reactive atoms, likely the nitrogen of the amine group and specific carbons on the aromatic ring. The molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations, as specific published data for this compound is not available.)

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-0.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap8.0 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment1.5 DMeasures the overall polarity of the molecule.

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations, such as molecular dynamics (MD), are used to study the dynamic behavior of this compound and its interactions with other molecules or biological systems. These simulations model the movements of atoms over time, providing insights into conformational changes and intermolecular forces.

For instance, MD simulations could be employed to understand how this compound interacts with a solvent, such as water, or how it might bind to a biological target like a receptor or enzyme. The simulation would track the trajectory of each atom based on a force field that describes the potential energy of the system. This can reveal stable binding poses, interaction energies, and the specific types of interactions involved (e.g., hydrogen bonds, van der Waals forces, pi-stacking).

Such studies are crucial in fields like drug design, where understanding the interaction between a small molecule and a protein is key to its mechanism of action.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed, helping to assign experimental spectral peaks to specific molecular vibrations.

Furthermore, computational chemistry can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, the activation energy and thermodynamics of a reaction can be determined. For example, the mechanism of a reaction involving the amine group of this compound, such as acylation or alkylation, could be elucidated. This provides a deeper understanding of the reaction mechanism than can be obtained from experiments alone.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch3400, 33103380, 3290Asymmetric and symmetric stretching of the amine group.
C-H Aromatic Stretch3100-30003080-3010Stretching of C-H bonds on the benzene (B151609) ring.
C-H Aliphatic Stretch2980-28502960-2870Stretching of C-H bonds in the isopropyl and methyl groups.
C=C Aromatic Stretch1620-15801610, 1590Stretching of carbon-carbon bonds in the benzene ring.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. Computational methods play a significant role in deriving these relationships. By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of the isopropyl group, substituting other groups onto the aromatic ring) and calculating various electronic and steric descriptors, a quantitative structure-activity relationship (QSAR) model can be developed.

These descriptors can include parameters like logP (lipophilicity), molecular weight, molar refractivity, and the quantum chemical parameters discussed earlier (HOMO/LUMO energies, dipole moment). The goal is to create a mathematical model that predicts the biological activity of novel, related compounds based on their calculated properties. This is a powerful approach in medicinal chemistry for optimizing lead compounds to enhance their efficacy or reduce side effects. While this compound itself is primarily an intermediate, SAR studies on its derivatives could be valuable for designing new molecules with specific biological functions.

Biological Interactions and Preclinical Assessment of 4 Isopropylbenzylamine Analogues

In Vitro Studies on Cellular Responses

Investigations into Mechanisms of Cellular Toxicity

In vitro studies utilizing neuronal cell models have been instrumental in elucidating the cytotoxic effects of 4-isopropylbenzylamine analogues, particularly N-isopropylbenzylamine (N-ipb). Research has identified a key mechanism of cellular toxicity involving the nitric oxide (NO) pathway. researchgate.netnih.gov

Investigations in SN4741, SH-SY5Y, and PC12 cell lines, which serve as models for neurons, have demonstrated that N-isopropylbenzylamine induces cell death. researchgate.netresearchgate.net The underlying mechanism is linked to the compound's ability to facilitate the expression of neuronal nitric oxide synthase (nNOS) in a time- and concentration-dependent manner. researchgate.netnih.gov This upregulation of nNOS leads to a subsequent increase in intracellular nitric oxide levels. researchgate.netnih.gov

To confirm the role of this pathway in N-isopropylbenzylamine-induced toxicity, studies have employed 7-nitroindazole, a specific inhibitor of nNOS. The introduction of this inhibitor was found to significantly prevent the toxic effects of N-isopropylbenzylamine on the cells. researchgate.netnih.gov These findings suggest that the cytotoxicity of N-isopropylbenzylamine is, at least in part, attributable to the overproduction of nitric oxide following the activation of nNOS. researchgate.netnih.gov

Cellular Viability and Cytotoxicity Assays

Cellular viability and cytotoxicity assays are crucial for quantifying the impact of chemical compounds on cells. researchgate.net A commonly employed method in the assessment of this compound analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

In studies involving N-isopropylbenzylamine, the MTT assay was used to determine cell viability after a 24-hour incubation period with the compound in SN4741, SH-SY5Y, and PC12 neuron-like cell lines. researchgate.netnih.gov The results of these assays indicated that N-isopropylbenzylamine caused cell death, and the half-maximal inhibitory concentration (IC50) values were determined to be in the range of 1 to 3 millimolar (mM) across these cell lines. researchgate.net

Interactive Data Table: Cytotoxicity of N-isopropylbenzylamine in Neuronal Cell Lines

Cell LineAssayIncubation TimeIC50 Value
SN4741MTT24 hours~1-3 mM
SH-SY5YMTT24 hours~1-3 mM
PC12MTT24 hours~1-3 mM

In Vivo Pharmacological and Behavioral Studies (Methodological Focus)

Conditioned Place Preference (CPP) Models

The Conditioned Place Preference (CPP) paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a substance. frontiersin.org This behavioral assay is founded on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug. frontiersin.orgelsevierpure.com

The methodology for CPP studies typically involves a three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central compartment. researchgate.net The procedure is generally divided into three phases:

Habituation (Pre-conditioning): Initially, animals are allowed to freely explore all three chambers to establish any baseline preference for one of the outer chambers. nih.govfrontiersin.org

Conditioning: Over several days, animals receive injections of the test compound (e.g., N-isopropylbenzylamine) and are confined to one of the outer chambers. On alternate days, they receive a control injection (e.g., saline) and are confined to the opposite chamber. nih.gov

Post-conditioning (Test): The doors between the chambers are opened, and the animal is placed in the central compartment in a drug-free state. The time spent in each of the outer chambers is recorded. nih.govfrontiersin.org

A significant increase in the time spent in the drug-paired chamber during the test phase, compared to the pre-conditioning phase or the time spent in the saline-paired chamber, is interpreted as a conditioned place preference, indicating the substance has rewarding effects. frontiersin.org The CPP score is often calculated as the difference in time spent in the drug-paired versus the saline-paired compartment. nih.govresearchgate.net

Studies have shown that N-isopropylbenzylamine can induce a significant conditioned place preference in mice, suggesting it has reinforcing properties. nih.govnih.gov

Interactive Data Table: Conditioned Place Preference Findings for N-isopropylbenzylamine

CompoundAnimal ModelKey Finding
N-isopropylbenzylamineMiceSignificantly induced Conditioned Place Preference. nih.govnih.gov
MethamphetamineMiceInduced a significant Conditioned Place Preference. nih.gov

Locomotor Sensitization Evaluations

Locomotor sensitization is a phenomenon where repeated, intermittent administration of a psychostimulant leads to a progressively enhanced locomotor response to the same dose of the drug. meliordiscovery.com This is considered a behavioral proxy for the neuroplastic changes that may underlie addiction. meliordiscovery.com

The evaluation of locomotor sensitization is typically conducted in open-field arenas, which are square chambers equipped with automated systems to track the animal's movement. mdpi.comnih.gov The methodology generally involves:

Habituation: Animals are first habituated to the testing chambers for a set period over a few days to reduce novelty-induced activity. nih.gov

Drug Administration and Monitoring: Animals are administered the test compound or a vehicle control, and their locomotor activity is recorded for a specified duration (e.g., 60-120 minutes). nih.govresearchgate.net This is repeated over several consecutive days.

Withdrawal and Challenge: Following a withdrawal period (e.g., two weeks), the animals are challenged with the same dose of the drug, and their locomotor activity is again measured. nih.gov

Sensitization is demonstrated if the locomotor response to the drug challenge is significantly greater than the response to the initial drug administration. nih.gov Parameters measured often include total distance traveled, time spent moving, and patterns of movement within the arena. mdpi.comnih.govresearchgate.net

Studies on N-isopropylbenzylamine have shown that acute administration can increase locomotor activity compared to saline. nih.govresearchgate.netnih.gov Chronic administration has been found to induce a delayed and less pronounced sensitization compared to a classic psychostimulant like methamphetamine. nih.govresearchgate.netnih.gov

Interactive Data Table: Locomotor Sensitization Profile of N-isopropylbenzylamine

AdministrationCompoundObservation
AcuteN-isopropylbenzylamineElevated locomotor activity compared to saline. nih.govresearchgate.netnih.gov
ChronicN-isopropylbenzylamineInduced a delayed and attenuated sensitization. nih.govresearchgate.netnih.gov
ChronicMethamphetamineInduced robust locomotor sensitization. nih.gov

Intravenous Self-Administration Paradigms

Intravenous self-administration (IVSA) is considered the gold standard for assessing the reinforcing efficacy of a drug and its abuse potential in preclinical models. nih.gov This operant conditioning paradigm allows animals to learn to perform a specific action (e.g., a nose poke or lever press) to receive an infusion of the drug directly into the bloodstream.

The methodology for IVSA studies involves several key steps:

Surgical Catheterization: Animals, typically rats, are surgically implanted with an indwelling catheter into a major vein, such as the jugular vein. nih.gov The catheter is externalized, usually on the back, to allow for connection to a drug delivery system. A recovery period follows the surgery. nih.gov

Operant Conditioning: Animals are placed in operant conditioning chambers, which are equipped with active and inactive nose-poke holes or levers. nih.gov Responses on the active manipulandum result in the delivery of a drug infusion, often paired with a cue light or tone, while responses on the inactive one have no consequence. nih.gov

Reinforcement Schedules: Initially, a simple fixed-ratio 1 (FR1) schedule is often used, where every active response results in an infusion. researchgate.net To assess the motivation to take the drug, more demanding schedules, such as progressive ratio schedules, may be employed where the number of responses required for each subsequent infusion increases. nih.gov

A compound is considered to have reinforcing effects if the animals learn to discriminate between the active and inactive manipulanda and self-administer the drug at a significantly higher rate than a vehicle control. nih.gov Dose-response curves are often generated to determine the potency and efficacy of the drug as a reinforcer. nih.govnih.gov

Research has demonstrated that rats will acquire and maintain self-administration of N-isopropylbenzylamine, indicating that it functions as a reinforcer. nih.govnih.gov Dose-response studies have typically shown an inverted U-shaped curve, which is characteristic of reinforcing drugs. nih.govnih.gov However, the reinforcing potency of N-isopropylbenzylamine has been found to be lower than that of methamphetamine. nih.govresearchgate.netnih.gov

Interactive Data Table: Intravenous Self-Administration of N-isopropylbenzylamine

CompoundAnimal ModelKey Finding
N-isopropylbenzylamineRatsFunctions as a reinforcer; animals acquire self-administration. nih.govnih.gov
N-isopropylbenzylamineRatsExhibits a typical inverted U-shaped dose-response curve. nih.govnih.gov
N-isopropylbenzylamine vs. MethamphetamineRatsLess potent as a reinforcer than methamphetamine. nih.govresearchgate.netnih.gov

Comparative Biological Studies with Structurally Similar Compounds

Due to its structural isomerism with methamphetamine, this compound has been the subject of comparative studies to delineate its distinct biological and toxicological profile. nih.gov Research has focused on evaluating its abuse potential, psychomotor effects, and mechanisms of neurotoxicity relative to its more well-known counterpart.

Reinforcing and Psychomotor Effects

Animal models are crucial for assessing the abuse potential of psychoactive substances. Studies utilizing conditioned place preference (CPP), locomotor sensitization, and intravenous self-administration have been employed to compare the effects of this compound with methamphetamine. nih.gov

In CPP studies, which measure the rewarding effects of a substance, this compound was found to induce a significant conditioned place preference in mice. nih.gov However, the potency differed from methamphetamine, with a higher dose of this compound required to produce a comparable effect. nih.gov

Table 1: Comparative Effects on Conditioned Place Preference (CPP) in Mice

CompoundEffective Dose for CPP InductionComparative Potency
This compound 3 mg/kgInduces significant CPP. nih.gov
Methamphetamine 1 mg/kgInduces significant CPP at a lower dose than this compound. nih.gov

Investigations into psychomotor activity revealed further differences. Acute injections of this compound at lower doses did not increase locomotor activity, unlike methamphetamine. nih.gov Only a higher dose of this compound produced an elevation in locomotor activity. nih.gov Furthermore, chronic administration resulted in a delayed and less pronounced sensitization compared to methamphetamine, suggesting a lower potential for producing psychomotor stimulant effects. nih.gov

Table 2: Comparative Effects on Locomotor Activity in Rodents

CompoundAcute Administration EffectChronic Administration Effect
This compound No effect at 1 or 3 mg/kg; increased activity at 10 mg/kg. nih.govDelayed and attenuated sensitization at 10 mg/kg. nih.gov
Methamphetamine Increased activity at 1 mg/kg. nih.govInduces sensitization. nih.gov

Self-administration studies in rats confirmed that this compound functions as a reinforcer, indicating a potential for abuse. nih.gov However, the reinforcing effectiveness and potency were found to be lower than those of methamphetamine. nih.gov Analysis of the economic demand curves showed that this compound has less efficacy as a reinforcer compared to methamphetamine. nih.gov

Neurotoxic Effects

The cytotoxic profiles of this compound and methamphetamine are mediated by distinct molecular pathways. In vitro studies using neuronal cell lines (such as SN4741, SH-SY5Y, and PC12) have shown that this compound can induce cell death. nbinno.comresearchgate.netnih.gov This toxicity is primarily attributed to an increase in intracellular nitric oxide (NO) levels, mediated by the activation of neuronal nitric oxide synthase (nNOS). nbinno.comresearchgate.netnih.gov The use of an nNOS inhibitor was shown to significantly prevent this this compound-induced toxicity. researchgate.netnih.gov

In contrast, methamphetamine's neurotoxicity is more directly linked to its effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibition. While some research indicates that methamphetamine-induced neurotoxicity can also involve the DDAH1/ADMA/NOS pathway, the primary mechanism differs from the direct nNOS activation observed with this compound. researchgate.net The concentration required to induce cell death also varies significantly between the two compounds, with this compound being considerably less potent. researchgate.netnih.gov

Table 3: Comparative Neurotoxic Profiles

FeatureThis compoundMethamphetamine
Primary Mechanism Activation of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO). nbinno.comresearchgate.netnih.govPrimarily involves dopamine and norepinephrine reuptake inhibition.
IC₅₀ (Neuronal Cell Lines) Approximately 1–3 mM. researchgate.netnih.govApproximately 0.1–0.5 mM.
Observed Effect Induces apoptosis and cell death in vitro. researchgate.netCauses neurotoxicity and cardiovascular damage.

Environmental Chemistry and Sustainable Development of 4 Isopropylbenzylamine

Degradation Pathways and Environmental Fate Studies

Detailed environmental fate and degradation studies specifically for 4-isopropylbenzylamine are not extensively documented in publicly available literature. However, by examining studies on structurally similar compounds, such as benzylamine (B48309) and other aromatic amines, potential degradation pathways can be inferred. The environmental fate of a chemical is influenced by a combination of biotic and abiotic processes.

Biotic Degradation:

Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. Bacteria capable of degrading monocyclic aromatic amines have been widely identified. frontiersin.org For benzylamine, biological degradation can be initiated by the enzyme monoamine oxidase B, which oxidizes the amine to produce benzaldehyde (B42025). wikipedia.org A similar initial step could be hypothesized for this compound, leading to the formation of 4-isopropylbenzaldehyde (B89865).

Further microbial metabolism of aromatic compounds often involves the cleavage of the aromatic ring. Bacteria have been shown to degrade various monocyclic aromatic amines, typically starting with the release of ammonia (B1221849). frontiersin.org Studies on the biodegradation of benzyldimethylalkylammonium chloride (a quaternary ammonium (B1175870) compound containing a benzyl (B1604629) group) by Aeromonas hydrophila have shown the formation of benzylamine, benzaldehyde, and benzoic acid as intermediates, suggesting a stepwise degradation of the benzyl moiety. oup.com It is plausible that this compound could undergo a similar degradation sequence, being transformed into 4-isopropylbenzaldehyde, then 4-isopropylbenzoic acid, and subsequently undergoing ring cleavage.

The general biodegradability of aromatic amines can be influenced by the substituents on the aromatic ring. For instance, chloro, sulpho, or nitro groups tend to decrease the rate of degradation, while carboxyl or hydroxyl groups can increase it. acs.org The isopropyl group on this compound may influence its persistence in the environment, although specific data is lacking.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis and oxidation, can also contribute to the transformation of this compound in the environment.

Photodegradation: Sunlight can induce the photochemical decomposition of benzylamines. dtic.mil Photocatalytic oxidation of benzylamine to N-benzylidenebenzylamine has been demonstrated using various catalysts under visible light, indicating that phototransformation is a possible environmental fate process. researchgate.netmdpi.comacs.org

Oxidation: Aromatic amines can undergo abiotic oxidation. acs.org In aqueous environments, particularly during water treatment processes, benzylamines can be degraded through chlorination. The primary degradation pathway involves the transfer of chlorine to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine. This imine then hydrolyzes to form an aldehyde (in this case, likely 4-isopropylbenzaldehyde) and a lower-order amine. rsc.orgrsc.org

The following table summarizes the potential degradation products of this compound based on studies of analogous compounds.

Degradation Process Potential Intermediate Products Basis of Inference
Biotic Degradation 4-Isopropylbenzaldehyde, 4-Isopropylbenzoic AcidInferred from the microbial degradation of benzylamine and benzyldimethylalkylammonium chloride. wikipedia.orgoup.com
Photodegradation N-(4-isopropylbenzylidene)-4-isopropylbenzylamineInferred from photocatalytic oxidation studies of benzylamine. researchgate.netmdpi.comacs.org
Chemical Oxidation (Chlorination) 4-Isopropylbenzaldehyde, Isopropylamine (B41738)Inferred from the degradation of benzylamines during chlorination. rsc.orgrsc.org

It is important to note that the actual environmental persistence and degradation pathways of this compound can be influenced by various environmental factors such as temperature, pH, microbial population, and the presence of other substances.

Assessment of Environmental Impact in Synthesis and Application

The environmental impact of this compound is associated with both its legitimate industrial synthesis and its illicit use as a cutting agent for methamphetamine.

Environmental Impact of Synthesis:

The synthesis of this compound, like many chemical manufacturing processes, has the potential for environmental impact through the use of raw materials, energy consumption, and waste generation. diplomatacomercial.com A common laboratory synthesis method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165), and a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). chemicalbook.com

From a sustainable development perspective, the environmental performance of this synthesis can be evaluated based on the principles of green chemistry. benthamdirect.comrsc.org

Atom Economy: The efficiency of a chemical reaction in converting reactants to the desired product. The reductive amination process for synthesizing this compound can have a good atom economy, but the use of stoichiometric reducing agents like sodium borohydride generates inorganic byproducts.

Solvent and Reagent Selection: The use of hazardous solvents and reagents is a significant concern in chemical synthesis. tandfonline.com While TFE can be an effective solvent, its environmental and health impacts should be considered. Green chemistry principles encourage the use of safer solvents and reagents. reachemchemicals.comacs.org

Waste Generation: The synthesis process generates waste streams that require proper management. novasolbio.com This includes solvent waste, unreacted starting materials, and byproducts from the reaction. In the pharmaceutical and specialty chemical industries, a significant portion of waste is often related to solvents. tandfonline.com

To mitigate the environmental impact of this compound synthesis, several sustainable practices can be adopted: unitopchemicals.comtheenvironmentalblog.orgetedge-insights.comreachemchemicals.com

Use of Greener Catalysts: Replacing stoichiometric reagents with catalytic methods can significantly reduce waste.

Solvent Reduction and Recycling: Minimizing solvent use or employing solvent-free reaction conditions can reduce the environmental burden. tandfonline.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption. distil.market

Waste Management: Implementing effective waste treatment and recycling programs. unitopchemicals.comtheenvironmentalblog.org

The following table outlines key considerations for the environmental impact of this compound synthesis.

Aspect of Synthesis Potential Environmental Impact Sustainable Alternatives
Reagents Use of stoichiometric reducing agents (e.g., NaBH4) leading to inorganic waste.Catalytic hydrogenation, use of biocatalysts. rsc.org
Solvents Use of potentially hazardous solvents (e.g., TFE). chemicalbook.comUse of greener solvents (e.g., water, ethanol), solvent-free conditions. tandfonline.comreachemchemicals.com
Energy Energy consumption for heating/cooling.Process intensification, use of renewable energy. distil.marketreachemchemicals.com
Waste Generation of solvent and chemical waste.Waste reduction at the source, recycling, proper waste treatment. novasolbio.comepa.gov

Environmental Impact of Application:

The primary documented application of this compound is its illicit use as a cutting agent for methamphetamine. chemicalbook.comtherecoveryvillage.comwikipedia.org This application has significant negative environmental consequences associated with clandestine drug manufacturing.

The production of illicit drugs like methamphetamine generates a substantial amount of hazardous waste, estimated to be around six pounds of waste for every pound of methamphetamine produced. sjcl.edu This waste, which can include unreacted chemicals, solvents, and byproducts, is often disposed of improperly by dumping it into the environment. europa.eu This can lead to the contamination of soil, surface water, and groundwater. imrpress.com The environmental fate of these waste components can be long-lasting, with some chemicals persisting in the water compartment for several weeks. researchgate.net

Emerging Research Avenues and Future Outlook for 4 Isopropylbenzylamine

Advanced Materials Science Applications and Polymer Chemistry

The incorporation of specific molecular moieties into polymer backbones is a key strategy for tuning the final properties of a material. 4-Isopropylbenzylamine, with its combination of an aromatic ring, a flexible aminomethyl group, and a bulky isopropyl substituent, presents an intriguing building block for novel polymers.

Research in polymer chemistry has focused on modifying polymer structures to enhance properties like solubility, processability, and thermal stability. ncl.res.in The synthesis of high-performance polymers such as polyamides and polyesters often involves the reaction of diamines with dicarboxylic acids or their derivatives. researchgate.netnih.gov The benzylamine (B48309) functional group of this compound allows it to act as a monofunctional amine, which can be used to cap polymer chains, thereby controlling molecular weight. Alternatively, it could be chemically modified into a difunctional monomer (e.g., by adding another reactive group) to be fully integrated into a polymer chain.

The presence of the isopropyl group is of particular interest. This bulky, non-polar group can disrupt the regular packing of polymer chains. ncl.res.in This disruption, often referred to as internal plasticization, can lead to several desirable modifications in material properties:

Improved Solubility: By hindering close chain packing, the isopropyl groups can increase the free volume within the polymer matrix, allowing solvent molecules to penetrate more easily and improving solubility in common organic solvents. ncl.res.in

Enhanced Processability: The disruption of crystallinity can lower the melting point and glass transition temperature (Tg) of the polymer, making it easier to process in the melt. ncl.res.inrsc.org

Modified Mechanical Properties: The introduction of such side groups can impact the tensile strength and flexibility of the resulting polymer films. For example, while high crystallinity often leads to high strength, it can also cause brittleness. Incorporating groups like isopropylbenzyl can create tougher, more flexible materials. ncl.res.intue.nl

Future research could involve the synthesis of a series of polyamides or polyimides where this compound or its derivatives are incorporated. By systematically varying the concentration of this monomer, researchers could precisely tune the material's properties for specific applications, such as advanced coatings, gas separation membranes, or high-temperature engineering plastics. ncl.res.in

Supramolecular Chemistry and Self-Assembly Investigations

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. nih.gov Self-assembly is the process by which these molecules spontaneously form ordered structures. researchgate.net The structure of this compound contains key features that make it a promising candidate for investigations in this field.

The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atom itself is a hydrogen bond acceptor. This allows this compound to participate in hydrogen-bonding networks, which are fundamental to many self-assembling systems. harvard.edunku.edu Furthermore, the aromatic ring can engage in π-π stacking interactions, another crucial non-covalent force that directs the formation of supramolecular architectures.

A significant area of exploration is the use of this compound as a ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials built from metal ions or clusters linked together by organic molecules. rsc.orgresearchgate.net The amine group in this compound can coordinate to metal centers, acting as a "strut" in the framework. The isopropyl group would project into the pores of the MOF, influencing the pore size, shape, and chemical environment. This could be leveraged to create MOFs with tailored properties for applications such as:

Selective Gas Storage: The modified pore environment could enhance the selective adsorption of specific gases.

Catalysis: The functionalized pores could serve as catalytic sites for chemical reactions. google.com

Drug Delivery: The pores could be used to encapsulate and controllably release therapeutic agents. rsc.org

Derivatives of this compound could also be designed to self-assemble into more complex structures like vesicles or gels. By attaching complementary recognition units, researchers could program these molecules to form specific, functional supramolecular aggregates. researchgate.net The interplay between hydrogen bonding, π-π stacking, and steric effects from the isopropyl group would govern the final, self-assembled architecture.

High-Throughput Screening Approaches in Chemical Research

High-throughput screening (HTS) is a modern approach in chemical and pharmaceutical research that allows for the rapid testing of thousands to millions of chemical compounds for a specific activity. nih.govspringernature.com This methodology accelerates the discovery of new catalysts, materials, and drug leads by automating the process of synthesis and testing. unchainedlabs.comscienceintheclassroom.org

This compound serves as a versatile chemical scaffold that can be readily modified to generate large libraries of related compounds. Its amine group is a reactive handle for a wide range of chemical transformations, allowing for the attachment of diverse functional groups. These libraries of this compound derivatives could then be subjected to HTS in various discovery campaigns.

Potential HTS Applications:

Catalyst Discovery: Libraries of compounds based on the this compound scaffold could be screened for catalytic activity in important organic reactions. For instance, by converting the amine to various amides, ureas, or Schiff bases and coordinating them with different metals, a vast number of potential catalysts can be generated and tested in parallel. nih.govnih.gov Automated platforms can quickly identify "hits"—catalyst candidates that show high efficiency or selectivity for a desired transformation. unchainedlabs.com

Materials Science: HTS can be used to screen for polymers with desired physical properties. A combinatorial approach could be used to synthesize arrays of polymers, each incorporating a different derivative of this compound. These arrays could then be rapidly screened for properties like thermal stability, conductivity, or optical characteristics.

Antibacterial Drug Discovery: HTS is a cornerstone of modern drug discovery. Libraries of this compound derivatives could be screened against various bacterial strains or specific molecular targets to identify new antibacterial agents. mdpi.com

The integration of this compound into HTS workflows would involve its use as a core building block in combinatorial chemistry. Automated synthesis robots would create microscale quantities of hundreds or thousands of unique derivatives in multi-well plates, which would then be passed to automated screening systems for activity assessment. scienceintheclassroom.org This approach significantly reduces the time and resources required to explore the vast chemical space and identify molecules with novel and valuable properties.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis conditions for 4-Isopropylbenzylamine, and how can yield be maximized?

  • Methodology : Begin with nucleophilic substitution or reductive amination routes, adjusting parameters such as temperature (e.g., 60–80°C for amination), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., palladium or Raney nickel). Monitor reaction progress via TLC or GC-MS. For yield optimization, employ fractional distillation or recrystallization using solvents like hexane/ethyl acetate mixtures. Purification via column chromatography (silica gel, 60–120 mesh) with gradient elution is recommended .
  • Data Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., δ 1.2 ppm for isopropyl CH3_3, δ 3.8 ppm for benzyl CH2_2) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Purity Analysis : Use HPLC (UV detection at 254 nm) with internal standards. Compare retention times against certified reference materials.
  • Structural Confirmation : Employ 1^1H NMR (300 MHz, CDCl3_3) and FT-IR (e.g., amine N-H stretch at ~3300 cm1^{-1}).
  • Thermal Stability : Conduct TGA/DSC under nitrogen to assess decomposition thresholds (e.g., melting point ~100–120°C based on analogs) .
    • Table 1 : Key Physical Properties
PropertyValue/RangeMethod
Melting Point100–120°C (literature)DSC
Solubility in Ethanol>50 mg/mLGravimetric analysis
logP (Partition Coeff.)~2.5 (predicted)Computational models

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodology :

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility, 25°C ± 1°C).
  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources like ) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Advanced Characterization : Use X-ray crystallography to confirm polymorphic variations affecting solubility .

Q. What mechanistic insights guide the reactivity of this compound in catalytic asymmetric syntheses?

  • Methodology :

  • Kinetic Studies : Perform time-resolved NMR or stopped-flow spectroscopy to track intermediates.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map energy barriers for amine participation in C-N bond formation.
  • Stereochemical Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to evaluate enantiomeric excess in products .

Q. What strategies mitigate interference from byproducts during this compound’s use in polymer synthesis?

  • Methodology :

  • Byproduct Identification : Use LC-MS/MS to detect trace impurities (e.g., N-alkylated derivatives).
  • Process Optimization : Introduce scavenger resins (e.g., polymer-bound isocyanates) or gradient temperature profiles to suppress side reactions.
  • In Situ Monitoring : Implement Raman spectroscopy for real-time tracking of monomer consumption .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., humidity, solvent batch) per FAIR principles .
  • Conflict Resolution : Cross-validate findings with orthogonal techniques (e.g., NMR + X-ray) and consult domain experts via academic forums .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.